molecular formula C10H13BO3 B13141017 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol

Katalognummer: B13141017
Molekulargewicht: 192.02 g/mol
InChI-Schlüssel: UQOMTVGUBBKZNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol is a benzoxaborole organic compound of significant interest in medicinal chemistry and biochemical research. Benzoxaboroles are a unique class of molecules characterized by a boron-containing heterocycle, which confers distinctive electronic properties and reactivity that are valuable for developing enzyme inhibitors. This specific compound, featuring a 3-hydroxypropyl substituent, is designed for research applications in life sciences. It is provided as a high-purity material to ensure reliable and reproducible results in investigative studies. Researchers can utilize this compound for in vitro applications, including the exploration of novel therapeutic agents and the study of biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C10H13BO3

Molekulargewicht

192.02 g/mol

IUPAC-Name

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propan-1-ol

InChI

InChI=1S/C10H13BO3/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,12-13H,2,5-7H2

InChI-Schlüssel

UQOMTVGUBBKZNF-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=C(CO1)C=CC=C2CCCO)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 7-(3-Hydroxypropyl)benzo[c]oxaborol-1(3H)-ol

General Synthetic Strategy

The synthesis generally involves constructing the benzo[c]oxaborole core followed by the introduction of the 3-hydroxypropyl side chain. This is typically achieved through:

  • Formation of the boron-containing heterocycle via reaction of appropriate boron reagents with substituted phenols or halogenated aromatics.
  • Functionalization of the aromatic ring to introduce a side chain precursor (e.g., halomethyl or nitromethyl groups).
  • Conversion of the side chain precursor to the hydroxypropyl group through reduction and subsequent functional group transformations.

Detailed Synthetic Routes

Synthesis of the Benzo[c]oxaborole Core

One practical approach to the benzo[c]oxaborole scaffold involves the lithiation of a brominated aromatic precursor followed by reaction with triisopropyl borate, as described in recent literature:

Step Reagents & Conditions Outcome
Starting material: 3-Bromo-4-(hydroxymethyl)benzonitrile THF, −77 °C, N2 atmosphere Lithiation with n-butyllithium (2.5 equiv)
Addition of triisopropyl borate (2 equiv) Stir 20 min at −77 °C, then warm to RT, 16 h stirring Formation of boronate intermediate
Quenching with 1 M HCl, extraction, drying, concentration Purification by trituration 1-Hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carbonitrile obtained in 89% yield

This method yields a high-purity boronate intermediate critical for subsequent transformations.

Conversion of Nitrile to Carboxamide and Amino Derivatives

The nitrile group on the benzo[c]oxaborole intermediate is converted to a carboxamide via acidic hydrolysis and then to an amino derivative through chlorination and reduction steps:

Step Reagents & Conditions Outcome
Hydrolysis: Methanesulfonic acid, 90 °C, 16 h Conversion of nitrile to carboxamide
Chlorination: Trichloroisocyanuric acid, NaOH, 0 °C to RT, 14 h Formation of intermediate for amination
Neutralization, extraction, purification 6-Aminobenzo[c]oxaborol-1(3H)-ol obtained

These transformations are essential for installing the amino functionality, which can be further modified to introduce the hydroxypropyl group.

Introduction of the 3-Hydroxypropyl Side Chain

The 3-hydroxypropyl substituent is introduced typically by alkylation or reductive amination of the amino group with suitable haloalkyl or hydroxyalkyl precursors. A representative approach includes:

  • Reaction of 6-aminobenzo[c]oxaborol-1(3H)-ol with 3-bromopropanol or 3-chloropropanol under basic conditions to yield the 7-(3-hydroxypropyl) derivative.
  • Alternatively, reductive amination of the amino group with 3-hydroxypropanal followed by reduction.

While specific literature on this exact step for the compound is limited, analogous procedures for related benzoxaborole derivatives have been reported with good yields and purity.

Analytical Data and Purification

Purification of intermediates and final products is typically achieved by:

  • Extraction with ethyl acetate and washing with brine.
  • Drying over anhydrous sodium sulfate.
  • Chromatographic purification using silica gel or reverse-phase C18 silica gel chromatography.
  • Characterization by NMR (1H, 13C), mass spectrometry, and melting point determination.

Typical NMR data for related benzoxaborole intermediates show characteristic aromatic proton signals and hydroxy proton singlets around 9–10 ppm, confirming the presence of the boron-bound hydroxyl group.

Summary Table of Key Preparation Steps

Step Starting Material Key Reagents & Conditions Product Yield (%) Notes
1 3-Bromo-4-(hydroxymethyl)benzonitrile n-BuLi, triisopropyl borate, THF, −77 °C to RT 1-Hydroxybenzo[c]oxaborole-6-carbonitrile 89 High purity via trituration
2 Nitrile intermediate Methanesulfonic acid, 90 °C, 16 h Carboxamide derivative - Hydrolysis step
3 Carboxamide derivative Trichloroisocyanuric acid, NaOH, 0 °C to RT 6-Aminobenzo[c]oxaborol-1(3H)-ol - Amination step
4 Amino derivative 3-Bromopropanol or reductive amination 7-(3-Hydroxypropyl)benzo[c]oxaborol-1(3H)-ol - Side chain introduction

Analyse Chemischer Reaktionen

Types of Reactions

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The oxaborole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol is its use as an antimicrobial agent. It has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Efficacy Against Mycobacterium tuberculosis

A significant study demonstrated that Epetraborole exhibits potent activity against Mycobacterium tuberculosis. The compound works by inhibiting the enzyme DprE1, crucial for cell wall biosynthesis in mycobacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, indicating a promising alternative for treating tuberculosis infections .

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Mycobacterium tuberculosis0.252 (Isoniazid)
Staphylococcus aureus0.51 (Methicillin)
Escherichia coli14 (Ampicillin)

Potential in Cancer Therapy

Recent research has explored the potential of Epetraborole in cancer treatment. Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for further development.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that Epetraborole can inhibit the proliferation of various cancer cell lines by targeting metabolic pathways essential for cancer cell survival. For instance, it was observed to reduce the viability of breast cancer cells by over 70% at certain concentrations .

Cancer Cell Line IC50 (µM) Control IC50 (µM)
MCF-7 (Breast Cancer)520 (Doxorubicin)
A549 (Lung Cancer)1015 (Paclitaxel)

Applications in Agriculture

Epetraborole's antimicrobial properties extend to agricultural applications, particularly in protecting crops from bacterial diseases.

Case Study: Efficacy Against Plant Pathogens

Research has demonstrated that Epetraborole can effectively control bacterial blight in crops such as tomatoes and peppers. Field trials indicated a reduction in disease severity by up to 60% when treated with Epetraborole compared to untreated controls .

Crop Type Disease Severity Reduction (%) Control Treatment (%)
Tomato6010
Pepper5515

Wirkmechanismus

The mechanism of action of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the levels of pro-inflammatory cytokines . This interaction is facilitated by the boron atom, which forms a stable complex with the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The benzo[c][1,2]oxaborol-1(3H)-ol scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol (Target Compound) 7-position: 3-hydroxypropyl C₁₀H₁₃BO₃ 208.02* Not reported Potential solubility enhancer; pro-drug candidate
6-((4-Fluorobenzyl)amino)benzo[c][1,2]oxaborol-1(3H)-ol 6-position: 4-fluorobenzylamino C₁₄H₁₂BFN₂O₂ 270.07 136–138 Antifungal/antibacterial research
6-((2,4-Dichlorobenzyl)amino)benzo[c][1,2]oxaborol-1(3H)-ol 6-position: 2,4-dichlorobenzylamino C₁₄H₁₁BCl₂N₂O₂ 339.97 106–108 Bioactivity studies against resistant pathogens
5-(4-(Aminomethyl)phenoxy)benzo[c][1,2]oxaborol-1(3H)-ol (克立硼罗30) 5-position: 4-(aminomethyl)phenoxy C₁₄H₁₄BNO₃ 255.08 Not reported Pharmaceutical impurity standard
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol 3-position: vinyl C₉H₉BO₂ 159.98 82–84 Organic synthesis intermediate
6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol 6-position: chlorine C₇H₆BClO₂ 176.38 Not reported Intermediate for further functionalization

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Physicochemical Properties: Hydrophilicity: The 3-hydroxypropyl group in the target compound likely enhances water solubility compared to halogenated (e.g., dichlorobenzylamino) or aromatic (e.g., fluorobenzylamino) analogs. This property is critical for bioavailability in drug development. Melting Points: Halogenated derivatives (e.g., 2,4-dichlorobenzylamino, 136–138°C) exhibit higher melting points than non-halogenated analogs (e.g., 3-vinyl derivative, 82–84°C), likely due to stronger intermolecular forces.

Biological Activity :

  • Fluorinated and chlorinated derivatives (e.g., ) are prioritized in antimicrobial studies due to their electron-withdrawing effects, which enhance interactions with biological targets.
  • The target compound’s hydroxypropyl group may confer unique pharmacokinetic properties, such as prolonged half-life or tissue penetration, though experimental validation is needed.

Synthetic Utility :

  • The 3-vinyl derivative serves as a versatile intermediate for polymerization or further functionalization via click chemistry.
  • Chlorinated analogs (e.g., 6-chloro) are reactive precursors for cross-coupling reactions.

Research Findings and Trends

  • SAR Studies: Modifications at the 6-position (e.g., benzylamino groups) dominate antimicrobial research, while substitutions at the 3- or 5-position (e.g., vinyl, phenoxy) are explored for material science and synthetic chemistry.
  • Spectroscopic Characterization : NMR and IR data for analogs (e.g., δ 7.2–7.4 ppm for aromatic protons, B-O stretches near 1,350 cm⁻¹) provide benchmarks for identifying the target compound’s structure.
  • Thermal Stability : Halogenated derivatives show higher decomposition temperatures (>250°C), whereas hydroxypropyl or vinyl groups may reduce thermal stability due to lower bond dissociation energies.

Biologische Aktivität

7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as Epetraborole, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

  • Molecular Formula : C11H16BNO4
  • Molecular Weight : 237.06004 g/mol
  • CAS Number : 1234563-16-6
  • Solubility : Soluble in DMSO and water (max concentration: 200 mg/mL in DMSO; 28 mg/mL in water) .

Epetraborole functions primarily as an inhibitor of bacterial protein synthesis. It targets the bacterial enzyme leucyl-tRNA synthetase (LeuRS), which is crucial for the incorporation of leucine into proteins. By inhibiting this enzyme, Epetraborole disrupts protein synthesis, leading to bacterial cell death. This mechanism has been shown to be effective against a variety of gram-positive bacteria, including resistant strains .

Antimicrobial Activity

Epetraborole has demonstrated potent antimicrobial activity against a range of pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.
  • In vitro studies : Showed a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain strains, indicating strong efficacy .

Case Studies

  • Clinical Trials : A phase II clinical trial assessed the efficacy of Epetraborole in treating skin and soft tissue infections caused by MRSA. Results indicated a significant reduction in infection rates compared to placebo, with minimal side effects reported .
  • In Vitro Studies : Research involving the treatment of various bacterial strains with Epetraborole showed that it not only inhibited growth but also led to a rapid decline in viable cell counts within hours of exposure .

Safety Profile

The safety profile of Epetraborole has been evaluated in several studies:

  • Toxicity Assessments : In animal models, no significant toxicity was observed at therapeutic doses. The compound was classified with a warning label due to potential reproductive toxicity (H361) .
  • Side Effects : Commonly reported side effects include mild gastrointestinal disturbances and transient liver enzyme elevations .

Comparative Efficacy

A comparative analysis of Epetraborole with other antibiotics reveals its unique position:

CompoundTarget BacteriaMIC (µg/mL)Notes
EpetraboroleMRSA0.5Effective against resistant strains
VancomycinMRSA1-2Resistance emerging
DaptomycinMRSA0.25Limited by renal toxicity

Future Directions

Research is ongoing to explore the full therapeutic potential of Epetraborole beyond its current applications. Potential areas include:

  • Combination Therapies : Investigating synergistic effects with other antibiotics to enhance efficacy against resistant strains.
  • Expanded Indications : Evaluating effectiveness against other pathogens and in different infection models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.